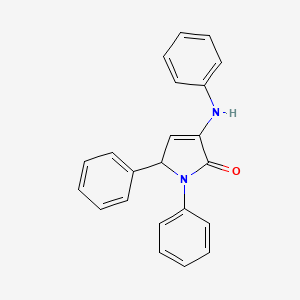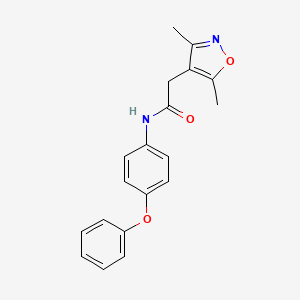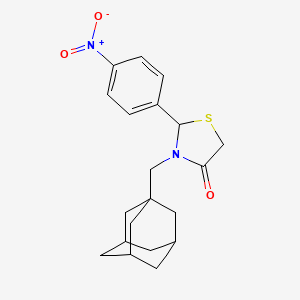
N-(3-chloro-2-methylphenyl)-N'-isopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic effects. ACR16 has been studied for its ability to modulate the activity of the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders. In
Mechanism of Action
ACR16 acts as a partial agonist of the dopamine D2 receptor, meaning it can activate the receptor to a certain extent without fully activating it. This modulation of the receptor's activity can lead to changes in dopamine release, which can have therapeutic effects in various disorders. ACR16 has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and striatum. ACR16 has also been shown to increase the expression of certain genes involved in dopamine signaling. In addition, ACR16 has been shown to increase neurogenesis in the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using ACR16 in lab experiments is its specificity for the dopamine D2 receptor. This specificity allows for more targeted studies of the receptor's activity. However, one limitation is the potential for off-target effects, as ACR16 has been shown to modulate the activity of other neurotransmitter systems as well. Another limitation is the lack of clinical studies on the compound, which limits its potential use in humans.
Future Directions
There are several future directions for research on ACR16. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to study its potential use in combination with other drugs, such as antipsychotics and antidepressants. Additionally, further studies are needed to investigate the safety and efficacy of ACR16 in humans.
Synthesis Methods
The synthesis of ACR16 involves the reaction of 3-chloro-2-methylbenzoyl chloride with isopropyl ethylenediamine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ACR16 has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to modulate the activity of the dopamine D2 receptor, which is involved in several disorders such as schizophrenia, Parkinson's disease, and addiction. ACR16 has also been studied for its potential use in treating depression and anxiety.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-4-5-9(13)8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFPUCVILTEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)

![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)

![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)


![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)